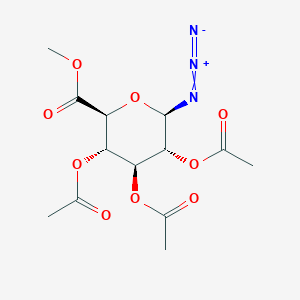

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate

Vue d'ensemble

Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate, also known as Methyl Azidocarboxylate (MADC), is a chemical compound that has been extensively studied for its potential applications in the fields of organic synthesis and pharmaceutical research. Methyl Azidocarboxylate is a highly reactive compound and has been used in the synthesis of a variety of organic molecules, including drugs and other biologically active molecules. MADC is also used as a reagent in the synthesis of polymers and other materials.

Applications De Recherche Scientifique

Crystal Polymorphism Studies

The compound has been used to investigate crystal polymorphism, which is the occurrence of different crystal structures from the same molecular components. This is significant in fields where preparation and characterization of crystalline solids are core activities. Polymorphs can display differences in key physical properties such as stability, melting point, and dissolution rate .

Glycoside Formation

This compound serves as a glycoside donor, which is crucial for glycoside formation. The synthetic utility of such donors has been realized and has led to increased application in glycoside formation, impacting the synthesis of various bioactive glycosides .

Glucuronidation Processes

It is also applied in glucuronidation, a biochemical process that enhances the solubility of hydrophobic compounds and facilitates their excretion. This process is vital for the synthesis of glucuronide conjugates used in drug metabolism and excretion studies .

Synthesis of Human Gut Microbiota Metabolites

The compound is instrumental in the synthesis of urolithin glucuronides, which are human gut microbiota cometabolites of ellagitannins and ellagic acid. These metabolites have potential health effects, such as cardiovascular benefits and anti-inflammatory properties .

Pharmaceutical Formulation

Due to its role in crystal polymorphism, this compound can influence the formulation of pharmaceutical products. Different polymorphic forms can affect the drug’s bioavailability and efficacy .

Regioselective Synthesis

Researchers utilize this compound for the regioselective synthesis of various metabolites. This allows for the creation of specific isomers of a compound, which can be crucial for biological activity and drug design .

Material Stability Analysis

The polymorphic forms of this compound can be studied to understand the stability of materials. This is particularly relevant for reactive synthetic intermediates, where stability can dictate the shelf life and handling conditions .

Analytical Chemistry

In analytical chemistry, this compound can be used to develop methods for the detection and quantification of metabolites and other substances within biological samples, aiding in diagnostics and research .

Mécanisme D'action

Target of Action

The primary targets of “Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O9/c1-5(17)22-8-9(23-6(2)18)11(13(20)21-4)25-12(15-16-14)10(8)24-7(3)19/h8-12H,1-4H3/t8-,9-,10+,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUZMIKGOMUGFG-HHHUOAJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381726 | |

| Record name | methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate | |

CAS RN |

67776-38-9 | |

| Record name | methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3,4-tri-O-acetyl-1-azido-1-deoxy-beta-D-glucopyranosyluronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)

![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)